(2'-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride
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Overview
Description
(2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a biphenyl structure substituted with a fluoro group at the 2’ position and a hydrazine moiety at the 3’ position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2’-fluoro-biphenyl-3-carboxylic acid.
Formation of Hydrazine Derivative: The carboxylic acid is then converted to its corresponding hydrazide using hydrazine hydrate under reflux conditions.
Hydrochloride Salt Formation: The hydrazide is treated with hydrochloric acid to form the hydrochloride salt of (2’-Fluoro-biphenyl-3-yl)-hydrazine.
Industrial Production Methods
Industrial production methods for (2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Biphenyl-3-yl-amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
- (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile
- (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid
Uniqueness
(2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride is unique due to the presence of both a fluoro group and a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H12ClFN2 |
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Molecular Weight |
238.69 g/mol |
IUPAC Name |
[3-(2-fluorophenyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C12H11FN2.ClH/c13-12-7-2-1-6-11(12)9-4-3-5-10(8-9)15-14;/h1-8,15H,14H2;1H |
InChI Key |
IKCPAXDVUURRNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)NN)F.Cl |
Origin of Product |
United States |
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